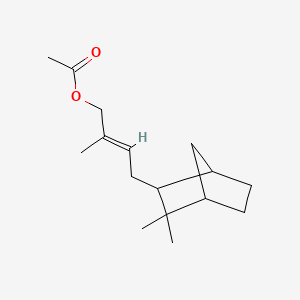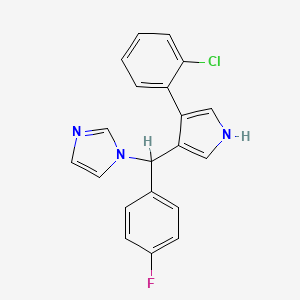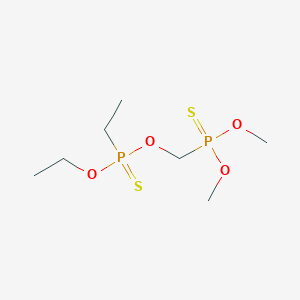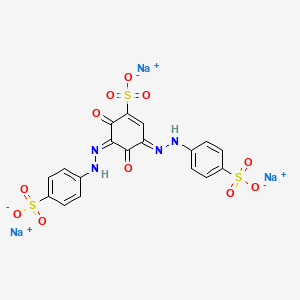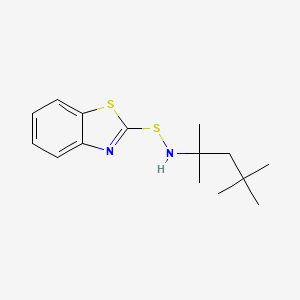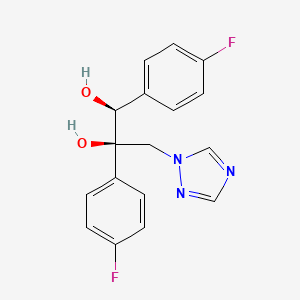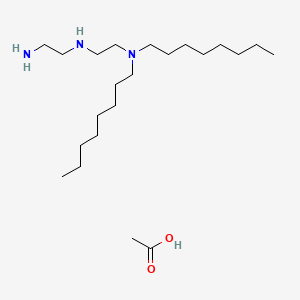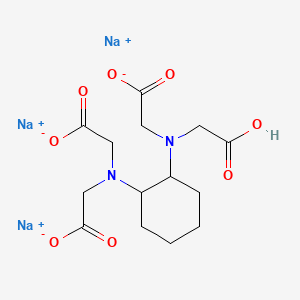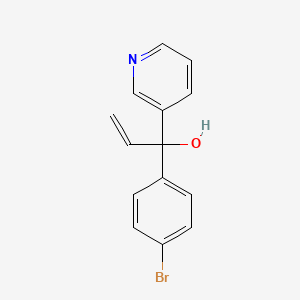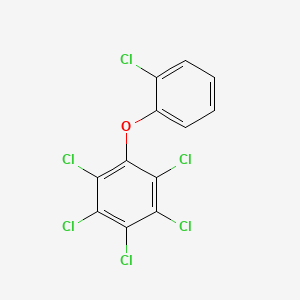
Aminophenazone salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminophenazone salicylate is a compound that combines the properties of aminophenazone and salicylic acidIt is a pyrazolone derivative with anti-inflammatory properties . Salicylic acid, on the other hand, is a well-known anti-inflammatory agent commonly used in the treatment of various skin conditions and as a precursor for aspirin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminophenazone is synthesized by the condensation of phenylhydrazine and ethyl acetoacetate under basic conditions, followed by methylation of the resulting intermediate compound 1-phenyl-3-methylpyrazolone with dimethyl sulfate or methyl iodide . The synthesis of salicylic acid involves the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form sodium salicylate, which is then acidified to yield salicylic acid .
Industrial Production Methods
Industrial production of aminophenazone involves large-scale synthesis using the same basic principles as the laboratory methods but optimized for efficiency and yield. The production of salicylic acid on an industrial scale also follows the Kolbe-Schmitt reaction, with careful control of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Aminophenazone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed
Oxidation of aminophenazone can lead to the formation of pyridazine tetracarboxylic acid . Substitution reactions involving aminophenazone can produce various derivatives with different pharmacological properties .
Scientific Research Applications
Aminophenazone salicylate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Aminophenazone exerts its effects primarily by inhibiting the cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins, thereby reducing pain and inflammation . Salicylic acid works by inhibiting the production of prostaglandins and other inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Phenazone: Another pyrazolone derivative with similar analgesic and antipyretic properties.
Propyphenazone: A safer alternative to aminophenazone with fewer side effects.
Aspirin: A well-known anti-inflammatory agent derived from salicylic acid.
Uniqueness
Aminophenazone salicylate combines the properties of both aminophenazone and salicylic acid, offering a unique profile of analgesic, anti-inflammatory, and antipyretic effects. Its dual action on cyclooxygenase enzymes and inflammatory mediators makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
603-57-6 |
|---|---|
Molecular Formula |
C20H23N3O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H17N3O.C7H6O3/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-6-4-2-1-3-5(6)7(9)10/h5-9H,1-4H3;1-4,8H,(H,9,10) |
InChI Key |
OENATKSIWPUNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


